![molecular formula C14H10BrClN4O3 B2845574 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione CAS No. 105798-29-6](/img/no-structure.png)
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione, also known as 8-Br-cAMP, is a synthetic cyclic adenosine monophosphate (cAMP) analog. cAMP is a secondary messenger that plays a crucial role in signal transduction pathways. 8-Br-cAMP is widely used in scientific research to study the mechanisms of cAMP signaling and its effects on various cellular processes.
作用機序
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione acts as a cAMP analog by binding to and activating PKA. PKA then phosphorylates various target proteins, leading to changes in their activity and function. This can result in a wide range of cellular effects, such as changes in gene expression, ion channel activity, and cell differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are dependent on the specific cell type and signaling pathways involved. It has been shown to induce the differentiation of adipocytes and osteoblasts, as well as increase the activity of ion channels and neurotransmitter release. It can also modulate gene expression and cell proliferation.
実験室実験の利点と制限
One advantage of using 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione in lab experiments is its ability to activate PKA and induce cellular effects similar to those of endogenous cAMP. It is also stable and can be easily synthesized. However, one limitation is its potential for off-target effects, as it can bind to other proteins and enzymes besides PKA.
将来の方向性
There are several future directions for research involving 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione. One area of interest is the study of its effects on cancer cells, as cAMP signaling has been implicated in cancer progression. Another area of interest is the development of more specific cAMP analogs that can target specific signaling pathways and avoid off-target effects. Additionally, the use of this compound in combination with other compounds may provide new insights into the mechanisms of cAMP signaling and its role in cellular processes.
合成法
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione can be synthesized by reacting 8-bromoadenosine with 4-chlorophenylacetyl chloride in the presence of a base, followed by reaction with methyl isocyanate. The resulting product is purified by column chromatography.
科学的研究の応用
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione is used in a wide range of scientific research applications, including the study of cell signaling pathways, gene expression, and cell differentiation. It has been shown to activate protein kinase A (PKA) and induce the differentiation of various cell types, such as adipocytes and osteoblasts. It has also been used to study the effects of cAMP on ion channel activity and neurotransmitter release.
特性
CAS番号 |
105798-29-6 |
|---|---|
分子式 |
C14H10BrClN4O3 |
分子量 |
397.61 |
IUPAC名 |
8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H10BrClN4O3/c1-19-11-10(12(22)18-14(19)23)20(13(15)17-11)6-9(21)7-2-4-8(16)5-3-7/h2-5H,6H2,1H3,(H,18,22,23) |
InChIキー |
DWSOPASDUQGIQC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-4-[(4-fluorosulfonyloxyphenyl)-methylcarbamoyl]benzene](/img/structure/B2845491.png)
![2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2845492.png)
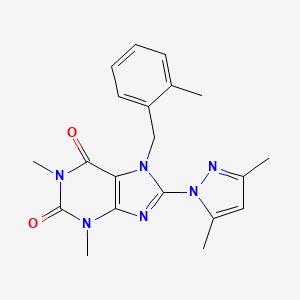
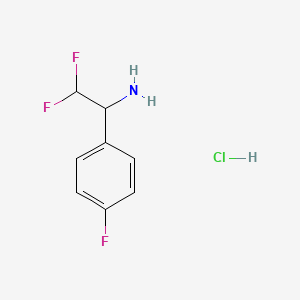
![5-((2-ethoxyethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2845496.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2845497.png)
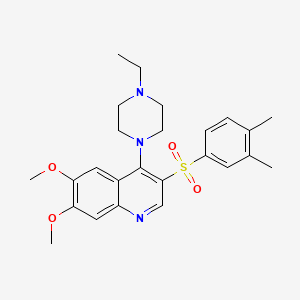
![Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2845500.png)
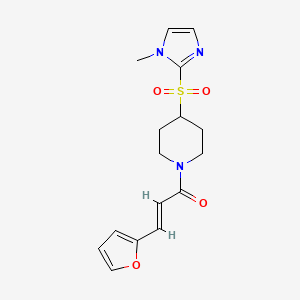
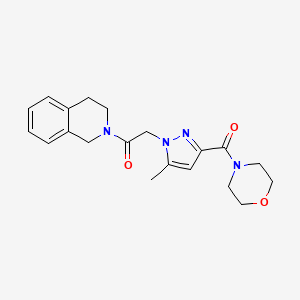
![3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2845506.png)
![4-[(2-Iodophenyl)carbonyl]morpholine](/img/structure/B2845510.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2845511.png)
